N-(3-(4-fluorophenoxy)benzyl)nicotinamide
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Overview
Description
N-(3-(4-fluorophenoxy)benzyl)nicotinamide is a chemical compound characterized by the presence of a fluorophenoxy group attached to a benzyl group, which is further connected to a nicotinamide moiety
Mechanism of Action
Target of Action
The primary target of N-(3-(4-fluorophenoxy)benzyl)nicotinamide is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a key receptor in the VEGF signaling pathway, which plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This makes it a significant target in cancer treatment, as inhibiting angiogenesis can prevent tumor growth and metastasis .
Mode of Action
This compound acts as an antiangiogenic VEGFR-2 inhibitor . It has the essential pharmacophoric structural properties to interact with the catalytic pocket of VEGFR-2 . By binding to this receptor, it inhibits the signaling pathway, thereby preventing angiogenesis .
Biochemical Pathways
The compound is involved in the NAD salvage pathway . This pathway is responsible for the synthesis of Nicotinamide Adenine Dinucleotide (NAD), a crucial coenzyme in redox reactions and a substrate for NAD-dependent enzymes . The rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), catalyzes the condensation of Nicotinamide (NAM) and Phosphoribosyl Pyrophosphate (PRPP) into Nicotinamide Mononucleotide (NMN), which is then converted into NAD .
Result of Action
The inhibition of VEGFR-2 by this compound leads to a decrease in angiogenesis . This can result in the prevention of tumor growth and metastasis, making it a potential therapeutic agent for cancer treatment .
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the fluorophenoxy and benzyl groups in the molecule .
Cellular Effects
Potential influences on cell function could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(3-(4-fluorophenoxy)benzyl)nicotinamide is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is no available data on how the effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-fluorophenoxy)benzyl)nicotinamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of the 4-fluorophenoxybenzyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the phenoxybenzyl structure.
Coupling with Nicotinamide: The next step involves coupling the fluorophenoxybenzyl intermediate with nicotinamide. This is often carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-fluorophenoxy)benzyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-(4-fluorophenoxy)benzyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)nicotinamide
- N-(3-chlorophenoxy)benzyl)nicotinamide
- N-(3-(4-methylphenoxy)benzyl)nicotinamide
Uniqueness
N-(3-(4-fluorophenoxy)benzyl)nicotinamide is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[[3-(4-fluorophenoxy)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-16-6-8-17(9-7-16)24-18-5-1-3-14(11-18)12-22-19(23)15-4-2-10-21-13-15/h1-11,13H,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEQBKYFGYKIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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